molecular formula C10H14O3 B7966492 7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one

7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one

Cat. No.: B7966492
M. Wt: 182.22 g/mol
InChI Key: HUUBRACEEYINIU-UHFFFAOYSA-N
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Description

7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one is an organic compound that belongs to the class of benzodioxins. These compounds are characterized by a dioxin ring fused to a benzene ring. The presence of the dimethyl groups and the ketone functionality at specific positions in the molecule can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable phenol derivative with a diol in the presence of a dehydrating agent can lead to the formation of the benzodioxin ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one depends on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxin: The parent compound without the dimethyl and ketone substitutions.

    1,3-Benzodioxole: A simpler structure with a dioxole ring fused to a benzene ring.

    Dioxin: A broader class of compounds with similar ring structures but different substituents.

Properties

IUPAC Name

7,7-dimethyl-6,8-dihydro-4H-1,3-benzodioxin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(2)3-8(11)7-5-12-6-13-9(7)4-10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUBRACEEYINIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(COCO2)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one
Reactant of Route 3
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one
Reactant of Route 4
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one
Reactant of Route 5
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one
Reactant of Route 6
7,7-dimethyl-7,8-dihydro-4H-benzo[d][1,3]dioxin-5(6H)-one

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